molecular formula C7H5BrClNO2 B11723186 1-Bromo-3-(chloromethyl)-2-nitrobenzene

1-Bromo-3-(chloromethyl)-2-nitrobenzene

Cat. No.: B11723186
M. Wt: 250.48 g/mol
InChI Key: NANWDDDERXRZAI-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, bromination, and chloromethylation of benzene derivatives. One common method involves the nitration of 1-bromo-2-nitrobenzene followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and ammonia are commonly used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogens.

    Reduction: The primary product is 1-amino-3-(chloromethyl)-2-nitrobenzene.

    Oxidation: Products can include carboxylic acids or other oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

1-Bromo-3-(chloromethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated and nitroaromatic compounds on biological systems.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(chloromethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro and halogens) makes the benzene ring more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

    1-Bromo-2-nitrobenzene: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.

    1-Chloro-3-(bromomethyl)-2-nitrobenzene: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity patterns.

    2-Bromo-4-(chloromethyl)-1-nitrobenzene: Positional isomer with different substitution pattern on the benzene ring.

Uniqueness: 1-Bromo-3-(chloromethyl)-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and potential applications. The combination of bromine, chloromethyl, and nitro groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

1-bromo-3-(chloromethyl)-2-nitrobenzene

InChI

InChI=1S/C7H5BrClNO2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H,4H2

InChI Key

NANWDDDERXRZAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CCl

Origin of Product

United States

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